molecular formula C19H24N2O B6318549 (S)-(1,4-Dibenzylpiperazin-2-yl)methanol CAS No. 934676-66-1

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol

Cat. No.: B6318549
CAS No.: 934676-66-1
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-IBGZPJMESA-N
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Description

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol is an organic compound with the molecular formula C19H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a hydroxymethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol typically involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group at the 2-position of the piperazine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl ketones or aldehydes, while reduction can produce various piperazine derivatives.

Scientific Research Applications

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzylpiperazine: Lacks the hydroxymethyl group and has different chemical properties and applications.

    2-Hydroxymethyl-1,4-diphenylmethyl piperazine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

Uniqueness

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[(2S)-1,4-dibenzylpiperazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPGWGAPDMYFM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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